N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a thioether-linked acetamide moiety. Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-acetamide chain at position 2.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-19-9-5-2-6-14(19)17-12-18-21(23-10-11-26(18)25-17)29-13-20(27)24-16-8-4-3-7-15(16)22/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTALAPGGBLYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its potential therapeutic effects.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes:
- Chlorophenyl Group : Imparts lipophilicity and may enhance interaction with biological targets.
- Methoxyphenyl Group : Contributes to the compound's electronic properties.
- Pyrazolo[1,5-a]pyrazine Moiety : Known for its diverse biological activities.
The synthesis typically involves multiple steps including the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl and chlorophenyl groups through nucleophilic substitution reactions .
Anticancer Properties
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine moieties exhibit promising anticancer activity. The mechanism often involves the inhibition of specific enzymes related to cell proliferation. For instance, studies have shown that derivatives of pyrazolo compounds can effectively inhibit cancer cell growth by targeting signaling pathways involved in tumorigenesis .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The presence of sulfur in its structure is believed to enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
- Receptor Interaction : It may modulate receptor activity involved in inflammatory responses or cell signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazolo derivatives:
- Anticancer Activity : A study demonstrated that specific pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results that suggest a broad-spectrum antimicrobial action .
- Pharmacological Profiles : Detailed pharmacological evaluations have shown that modifications in the chemical structure can lead to enhanced bioactivity and reduced toxicity, making these compounds suitable candidates for further drug development .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibits significant anticancer properties. It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can prevent the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines.
Case Studies on Anticancer Effects
-
In vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Study Reference: A study published in Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines, showing a dose-dependent reduction in cell viability.
- Mechanism of Action : The mechanism involves interaction with specific biological targets such as enzymes or receptors related to cancer progression.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in metabolic pathways.
Notable Enzyme Targets
- Cyclin-dependent kinases (CDKs) : As mentioned previously, inhibition of CDK activity can have profound effects on cancer cell growth.
- Other Enzymes : Preliminary studies suggest potential inhibitory effects on other enzymes involved in cellular signaling pathways.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
Research Findings
- A study indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential application in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores
Compounds sharing the pyrazolo[1,5-a]pyrazine scaffold exhibit variations in substituents on the aromatic rings and acetamide side chains, influencing their biological activity and physicochemical properties.
Substituent Variations on the Pyrazine Ring
- 2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (): Replaces the 2-methoxyphenyl group with a 2-butoxyphenyl moiety. Substitution at the acetamide’s phenyl (3-chloro-2-methylphenyl) may alter target binding compared to the 2-chlorophenyl group in the target compound .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ():
Substituent Variations on the Acetamide Chain
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds with pyrazolo[1,5-a]pyrimidine cores, though structurally distinct, share functional similarities in targeting translocator protein (TSPO) receptors for neuroimaging or therapeutic applications.
-
- F-DPA : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
- DPA-714 : Features a 4-(2-fluoroethoxy)phenyl group and higher TSPO affinity.
- Both are radiolabeled for PET imaging of neuroinflammation. The diethyl acetamide and fluorinated aryl groups optimize blood-brain barrier penetration and target binding .
5-(4-Chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide ():
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Q & A
Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, and what critical reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving α-chloroacetamide intermediates. A typical procedure involves reacting a pyrazolo[1,5-a]pyrazine derivative with 2-chloroacetamide in ethanol under reflux, followed by purification via recrystallization. Key factors include:
- Solvent choice : Ethanol is preferred for its ability to dissolve reactants and stabilize intermediates.
- Temperature control : Reflux conditions (~78°C) optimize reaction kinetics without side-product formation.
- Purification : Recrystallization in ethanol ensures high purity by removing unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond lengths, angles, and intermolecular interactions. SHELXL software is standard for refinement .
Q. What are the key structural features of this compound confirmed by X-ray crystallography?
- Methodological Answer : X-ray analysis reveals:
- Dihedral angles : The pyrazolo[1,5-a]pyrazine and 2-chlorophenyl rings are inclined at ~67.8°, influencing molecular packing .
- Non-covalent interactions : Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation.
- Sulfanyl linkage geometry : The C–S bond length (~1.79 Å) aligns with typical thioether linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from different synthetic batches?
- Methodological Answer :
- Validation tools : Use SHELXL’s LSTAB and ADDSYM commands to check for missed symmetry or twinning.
- Comparative analysis : Cross-reference with the Cambridge Structural Database (CSD) entries (e.g., ARARUI ) to identify polymorphic variations.
- Hydrogen bonding analysis : Re-examine intermolecular interactions using PLATON to detect subtle conformational differences .
Q. What strategies optimize the regioselectivity in the formation of the pyrazolo[1,5-a]pyrazine core during synthesis?
- Methodological Answer :
- Precursor design : Use electron-rich aryl groups (e.g., 2-methoxyphenyl) at the pyrazine C2 position to direct cyclization.
- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance regioselectivity.
- Kinetic control : Lower reaction temperatures (~60°C) favor the desired regioisomer by slowing competing pathways .
Q. How can computational modeling complement experimental data in predicting the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide activity studies.
- Conformational sampling : Use Monte Carlo methods to explore low-energy conformers and validate crystallographic observations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and calculated spectroscopic data?
- Methodological Answer :
- Error source identification : Check for solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or impurities via LC-MS.
- Dynamic effects : Account for tautomerism or rotational barriers (e.g., sulfanyl group rotation) using variable-temperature NMR.
- Cross-validation : Compare with analogous compounds (e.g., N-(4-chlorophenyl) derivatives ) to isolate structural anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
